Lipophilicity Advantage vs. Non-Chlorinated Analog
The calculated partition coefficient (ClogP) for Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is 3.13 [1], significantly higher than the ClogP of the non-chlorinated analog Ethyl 1,3-benzothiazole-2-carboxylate (CAS 32137-76-1), which is approximately 2.11 [2]. This difference of approximately one log unit indicates that the target compound is approximately 10 times more lipophilic than its non-chlorinated counterpart. This increased lipophilicity is a direct result of the 5-chloro substituent and can translate to improved membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (ClogP) |
|---|---|
| Target Compound Data | 3.13 (ClogP) |
| Comparator Or Baseline | Ethyl 1,3-benzothiazole-2-carboxylate (ClogP ≈ 2.11) |
| Quantified Difference | ΔClogP ≈ 1.0 (Target is ~10× more lipophilic) |
| Conditions | In silico prediction (standard algorithms) |
Why This Matters
A higher ClogP value is directly correlated with enhanced passive membrane permeability, which is a critical parameter for intracellular target engagement in cell-based assays, making this compound a superior choice for applications requiring efficient cellular uptake.
- [1] Chemsrc. 5-CHLORO-2-BENZOTHIAZOLECARBOXYLIC ACID ETHYL ESTER (CAS 857081-41-5). Available at: https://m.chemsrc.com/en/cas/857081-41-5_1049516.html View Source
- [2] ChemExper Chemical Directory. Ethyl 1,3-benzothiazole-2-carboxylate (CAS 32137-76-1). Available at: http://mastersearch.chemexper.com/ View Source
